molecular formula C7H12N2O2 B104832 N-(tert-Butoxycarbonyl)-2-aminoacetonitrile CAS No. 85363-04-8

N-(tert-Butoxycarbonyl)-2-aminoacetonitrile

Cat. No. B104832
CAS RN: 85363-04-8
M. Wt: 156.18 g/mol
InChI Key: SMZKPZXYDDZDJG-UHFFFAOYSA-N
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Description

N-(tert-Butoxycarbonyl)-2-aminoacetonitrile is a chemical compound that serves as a precursor or intermediate in the synthesis of various nitrogen-containing heterocycles and other organic compounds. It is particularly useful in the field of peptide synthesis, where protecting groups such as the tert-butoxycarbonyl (Boc) group are employed to shield amino groups during the assembly of peptide chains .

Synthesis Analysis

The synthesis of N-(tert-Butoxycarbonyl)-2-aminoacetonitrile and related compounds can be achieved through various methods. One approach involves the chemoselective N-tert-butyloxycarbonylation of amines in water without the need for a catalyst. This method has been shown to produce N-t-Boc derivatives chemoselectively and without the formation of side products such as isocyanate, urea, N,N-di-t-Boc, and O/S-t-Boc . Another method includes the treatment of N-tert-butoxycarbonyl protected racemic amino acids with specific reagents to achieve high yields and enantiomeric purity, which is crucial for peptide synthesis .

Molecular Structure Analysis

The molecular structure of N-(tert-Butoxycarbonyl)-2-aminoacetonitrile is characterized by the presence of the tert-butoxycarbonyl protective group attached to an amino group. The molecular structure and the presence of this protective group play a significant role in the reactivity and stability of the compound during chemical reactions. X-ray diffraction analysis has been used to confirm the structure of related tetrazole compounds derived from precursors like (tert-Butyl-NNO-azoxy)acetonitrile .

Chemical Reactions Analysis

N-(tert-Butoxycarbonyl)-2-aminoacetonitrile is involved in various chemical reactions, particularly in the synthesis of peptides and nitrogen heterocycles. For instance, the tert-butoxycarbonyl group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation . Additionally, the compound can act as a handle in solid-phase peptide synthesis, providing a stable link between the growing peptide chain and the solid support .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(tert-Butoxycarbonyl)-2-aminoacetonitrile are influenced by the tert-butoxycarbonyl group. This group increases the steric bulk and provides chemical stability to the amino group, preventing unwanted side reactions during synthesis. The solubility of the compound in various solvents and its stability under different pH conditions are important parameters that affect its use in peptide synthesis. For example, the retention behavior of N-t-Boc-amino acids during chromatographic separation is affected by the composition of the mobile phase, with optimal resolution achieved within certain acetonitrile or methanol concentrations .

Scientific Research Applications

1. Method for N-tert-butoxycarbonyl Protection

N-(tert-Butoxycarbonyl)-2-aminoacetonitrile has been utilized in an improved method for the N-tert-butoxycarbonyl protection of amino functionalities in α-alkylated prolines and other sterically hindered α,α-disubstituted amino acids. This method employs tetramethylammonium hydroxide to solubilize zwitterionic amino acids in acetonitrile, avoiding the need for an aqueous medium (Khalil, Subasinghe, & Johnson, 1996).

2. Synthesis of Isotopomers for Vibrational Reporting

The compound has been used in the synthesis of isotopomers of N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine methyl ester. These isotopomers expand the utility of the nitrile symmetric stretch vibration of this modified amino acid as a vibrational reporter in local environments. The choice of cyanation solvent was found to significantly impact the isotopic enrichment of these isotopomers (Bazewicz et al., 2011).

3. Solid-Phase Synthesis of Peptide α-Carboxamides

This compound has been synthesized and found suitable for use as a handle in the solid-phase synthesis of peptide α-carboxamides. It demonstrated an 82% yield when N-tert-butoxycarbonyl-(rho-hydroxy)benzhydrylamine was treated with excess sodium iodoacetate under alkaline conditions. The handle showed resistance to acidolysis, making it efficient for synthesis (Gaehde & Matsueda, 2009).

4. Enantiomeric Purity in Peptide Synthesis

The importance of enantiomeric purity in peptide synthesis has been demonstrated using N-(tert-butoxycarbonyl)-2-aminoacetonitrile. The compound was used to separate racemic amino acids, emphasizing the significant impact of enantiomeric impurities in peptide synthesis (Chang, Wang, & Armstrong, 1992).

Safety And Hazards

The safety data sheet for N-(tert-Butoxycarbonyl)-2-aminoacetonitrile suggests that it may cause skin and eye irritation and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl N-(cyanomethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-7(2,3)11-6(10)9-5-4-8/h5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZKPZXYDDZDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337999
Record name N-(tert-Butoxycarbonyl)-2-aminoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butoxycarbonyl)-2-aminoacetonitrile

CAS RN

85363-04-8
Record name N-(tert-Butoxycarbonyl)-2-aminoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-Butoxycarbonyl)-2-aminoacetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
W Mao, W Shi, J Li, D Su, X Wang, L Zhang… - Angewandte …, 2019 - Wiley Online Library
Despite the growing application of tetrazine bioorthogonal chemistry, it is still challenging to access tetrazines conveniently from easily available materials. Described here is the de …
Number of citations: 54 onlinelibrary.wiley.com
VT Ravikumar - Synthetic communications, 1994 - Taylor & Francis
… A solution of N- tert-butoxycarbonyl-2-aminoacetonitrile …
Number of citations: 15 www.tandfonline.com
LA Clutterbuck, CG Posada, C Visintin… - Journal of medicinal …, 2009 - ACS Publications
We report the discovery of a new class of neuroprotective voltage-dependent sodium channel modulators exemplified by (5-(1-benzyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)…
Number of citations: 69 pubs.acs.org
R Si, H Zhu, J Wang, Q Zhang, Y Li, X Pan, J Zhang - Bioorganic Chemistry, 2023 - Elsevier
Proteolysis targeting chimera (PROTAC) is a heterobifunctional molecule with enormous potential for its ability to overcome the limitations of traditional inhibitors. However, its inherent …
Number of citations: 1 www.sciencedirect.com
J Guan, C Spry, ET Tjhin, P Yang… - Journal of Medicinal …, 2021 - ACS Publications
Malaria-causing Plasmodium parasites are developing resistance to antimalarial drugs, providing the impetus for new antiplasmodials. Although pantothenamides show potent …
Number of citations: 10 pubs.acs.org

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